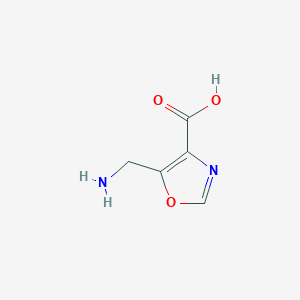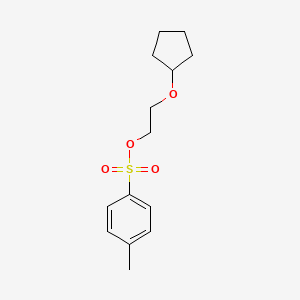
2-Cyclopentyloxyethyl tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyloxyethyl tosylate is an organic compound that belongs to the class of tosylates. Tosylates are esters of p-toluenesulfonic acid and are commonly used in organic synthesis as intermediates. The compound is characterized by the presence of a cyclopentyloxyethyl group attached to a tosylate moiety, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Cyclopentyloxyethyl tosylate typically involves the reaction of 2-cyclopentyloxyethanol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The general reaction scheme is as follows:
2-Cyclopentyloxyethanol+Tosyl chloride→2-Cyclopentyloxyethyl tosylate+HCl
Industrial Production Methods
On an industrial scale, the production of tosylates, including this compound, follows similar synthetic routes but with optimized conditions for large-scale production. This may involve continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyloxyethyl tosylate undergoes various chemical reactions, primarily nucleophilic substitution reactions due to the excellent leaving group ability of the tosylate moiety. Some common reactions include:
Nucleophilic Substitution (SN2 and SN1): The tosylate group can be replaced by nucleophiles such as halides, alkoxides, and amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophiles: Halides (e.g., NaCl, KBr), alkoxides (e.g., NaOEt), amines (e.g., NH3).
Solvents: Polar aprotic solvents like acetone, DMF, and DMSO.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-cyclopentyloxyethyl halides, ethers, or amines are formed.
Elimination Products: Alkenes are formed as major products in elimination reactions.
Scientific Research Applications
2-Cyclopentyloxyethyl tosylate finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of ethers and amines.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Cyclopentyloxyethyl tosylate primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosylate group, being a good leaving group, facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic carbon. This results in the formation of a new bond and the substitution of the tosylate group.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonates (Mesylates): Similar to tosylates but with a methanesulfonyl group.
Trifluoromethanesulfonates (Triflates): Known for their even better leaving group ability compared to tosylates.
Brosylates: Contain a p-bromobenzenesulfonyl group and are used in similar reactions.
Uniqueness
2-Cyclopentyloxyethyl tosylate is unique due to the presence of the cyclopentyloxyethyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of compounds where such properties are desired, offering advantages in selectivity and reactivity compared to other tosylates.
Properties
Molecular Formula |
C14H20O4S |
|---|---|
Molecular Weight |
284.37 g/mol |
IUPAC Name |
2-cyclopentyloxyethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20O4S/c1-12-6-8-14(9-7-12)19(15,16)18-11-10-17-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3 |
InChI Key |
SVLZVDIBUQQXEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl(3R)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13564755.png)


![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride](/img/structure/B13564769.png)
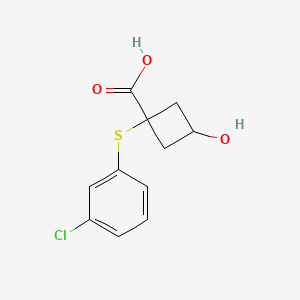
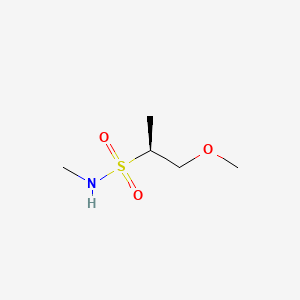
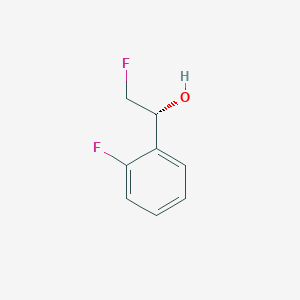
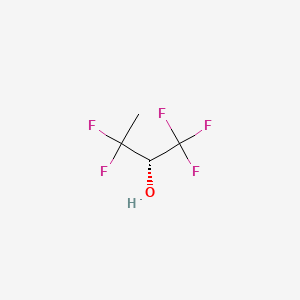

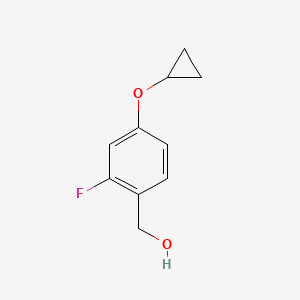
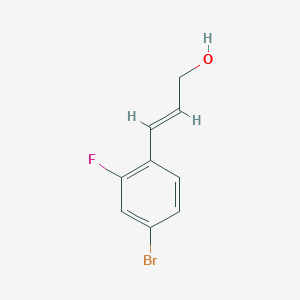
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid](/img/structure/B13564823.png)

